molecular formula C35H44O17 B600115 Clerodeside A CAS No. 164022-75-7

Clerodeside A

Cat. No.: B600115
CAS No.: 164022-75-7
M. Wt: 736.72
InChI Key: FKQAKDVHZLFUIJ-QHQROHLOSA-N
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Description

Clerodeside A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is classified as a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond

Mechanism of Action

Target of Action

Clerodenoside A is a phenolic glycoside that can be extracted from the stem of Clerodendrum inerme

Mode of Action

The mode of action of Clerodenoside A is not well-documented in the literature. Generally, a drug’s ability to affect a given receptor is related to the drug’s affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (intrinsic activity—degree to which a ligand activates receptors and leads to cellular response). A drug’s affinity and activity are determined by its chemical structure

Biochemical Pathways

It’s known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand

Pharmacokinetics

The pharmacokinetics of Clerodenoside A, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. Generally, the US Food and Drug Administration (FDA) has approved 117 distinct routes of administration for a drug molecule. The common routes are oral, intravenous, intra-muscular, topical, inhalational, and intranasal

Result of Action

It’s known that clerodendrum species have been used for the treatment of various diseases, suggesting that clerodenoside a may have potential therapeutic effects

Action Environment

Clerodenoside A is extracted from the stem of Clerodendrum inerme, a plant that grows well along the seaside and has excellent strategies against harsh environmental conditions, especially against salinity and rays of the sun . This suggests that the action, efficacy, and stability of Clerodenoside A may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clerodeside A typically involves multiple steps, starting from readily available starting materials. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the successful formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

Clerodeside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, providing insights into carbohydrate chemistry.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Preliminary studies suggest that Clerodeside A may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a bioactive additive in products.

Comparison with Similar Compounds

Clerodeside A can be compared to other glycosides, such as saponins and flavonoid glycosides. While these compounds share a common structural feature (the glycosidic bond), they differ in their aglycone (non-sugar) components and biological activities. For example:

    Saponins: Known for their surfactant properties and potential health benefits, such as lowering cholesterol levels.

    Flavonoid Glycosides: These compounds have antioxidant properties and are studied for their potential role in preventing chronic diseases.

This compound stands out due to its unique combination of sugar and aglycone components, which may confer distinct biological activities and applications.

Properties

IUPAC Name

[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQAKDVHZLFUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Clerodenoside A and where has it been found in nature?

A1: Clerodenoside A is a phenylpropanoid glycoside. Its structure consists of a [β-(3′‐hydroxy‐4′‐methoxyphenyl)‐ethyl]‐2″,3″‐di‐O‐acetyl‐3‐O‐α‐L-rhamnopyranosyl)‐(4‐O‐feruloyl) unit attached to a β‐D-glucopyranoside core []. It has been isolated from various plant species, including Clerodendrum japonicum [], Clerodendrum lindleyi [], Clerodendrum inerme [], and Clerodendrum bungei [].

Q2: What are the known biological activities of Clerodenoside A?

A2: While the provided research articles focus mainly on the isolation and structural characterization of Clerodenoside A, one study investigated the free radical scavenging activities of various compounds isolated from Clerodendrum lindleyi, including Clerodenoside A []. This study found that Clerodenoside A exhibited moderate free radical scavenging activity compared to other isolated phenylethanoid glycosides [].

Q3: Are there any known analytical methods for detecting and quantifying Clerodenoside A?

A3: The research articles primarily utilize a combination of chromatographic techniques for the isolation and purification of Clerodenoside A. These techniques include silica gel column chromatography, reversed-phase silica gel column chromatography, medium pressure column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, ODS column chromatography, preparative thin-layer chromatography, and semi-preparative high-performance liquid chromatography [, , , ]. Structural elucidation is achieved through spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

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